

High-Performance Liquid Chromatography Method for the Quantification of Columbianadin

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Compound of Interest

Compound Name: *Columbianadin*

Cat. No.: *B1669301*

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Application Note

Introduction

Columbianadin is a naturally occurring coumarin compound predominantly found in plants of the Apiaceae family, such as *Angelica pubescens*. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. Accurate and reliable quantification of **Columbianadin** in various matrices, including plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of **Columbianadin**, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of **Columbianadin**. The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. **Columbianadin**, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of **Columbianadin** in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a **Columbianadin** reference standard.

Experimental Protocols

Protocol 1: Analysis of Columbianadin in Plant Material (*Angelica pubescens* Radix)

1. Materials and Reagents

- **Columbianadin** reference standard ($\geq 98\%$ purity)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- *Angelica pubescens* radix powder
- 0.45 μm syringe filters

2. Equipment

- HPLC system with a UV detector
- Analytical balance
- Ultrasonic bath
- Vortex mixer
- Centrifuge

3. Sample Preparation: Ultrasound-Assisted Extraction

- Accurately weigh 1.0 g of dried *Angelica pubescens* radix powder into a conical flask.[\[1\]](#)
- Add 10 mL of methanol to the flask.[\[1\]](#)
- Place the flask in an ultrasonic bath and extract for 20 minutes.[\[1\]](#)

- After extraction, filter the solution through a 0.45 μm syringe filter into an HPLC vial.[\[1\]](#)
- The filtrate is now ready for HPLC analysis.

4. Chromatographic Conditions

- Column: C18, 5 μm , 4.6 x 250 mm
- Mobile Phase: Methanol:Water (65:35, v/v)[\[1\]](#)
- Flow Rate: 1.0 mL/min[\[1\]](#)
- Detection Wavelength: 325 nm
- Injection Volume: 10 μL [\[1\]](#)
- Column Temperature: 30°C[\[1\]](#)
- Run Time: Approximately 10 minutes

5. Preparation of Standard Solutions

- Prepare a stock solution of **Columbianadin** (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in methanol.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

6. Data Analysis

- Inject the standard solutions and the sample extract into the HPLC system.
- Record the peak areas of **Columbianadin**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Columbianadin** in the sample extract from the calibration curve.

Protocol 2: Analysis of Columbianadin in Rat Plasma

1. Materials and Reagents

- **Columbianadin** reference standard ($\geq 98\%$ purity)
- Scoparone (Internal Standard, IS)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Diethyl ether
- Rat plasma

2. Equipment

- HPLC system with a UV detector
- Analytical balance
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

3. Sample Preparation: Liquid-Liquid Extraction

- To 100 μL of rat plasma in a centrifuge tube, add the internal standard solution.
- Add 1 mL of diethyl ether for extraction.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 g for 10 minutes.

- Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject the reconstituted sample into the HPLC system.

4. Chromatographic Conditions

- Column: Diamonsil ODS C18, 5 μm
- Mobile Phase: Methanol:Water (85:15, v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 325 nm
- Injection Volume: 20 μL
- Column Temperature: Ambient
- Run Time: Approximately 10 minutes

Data Presentation

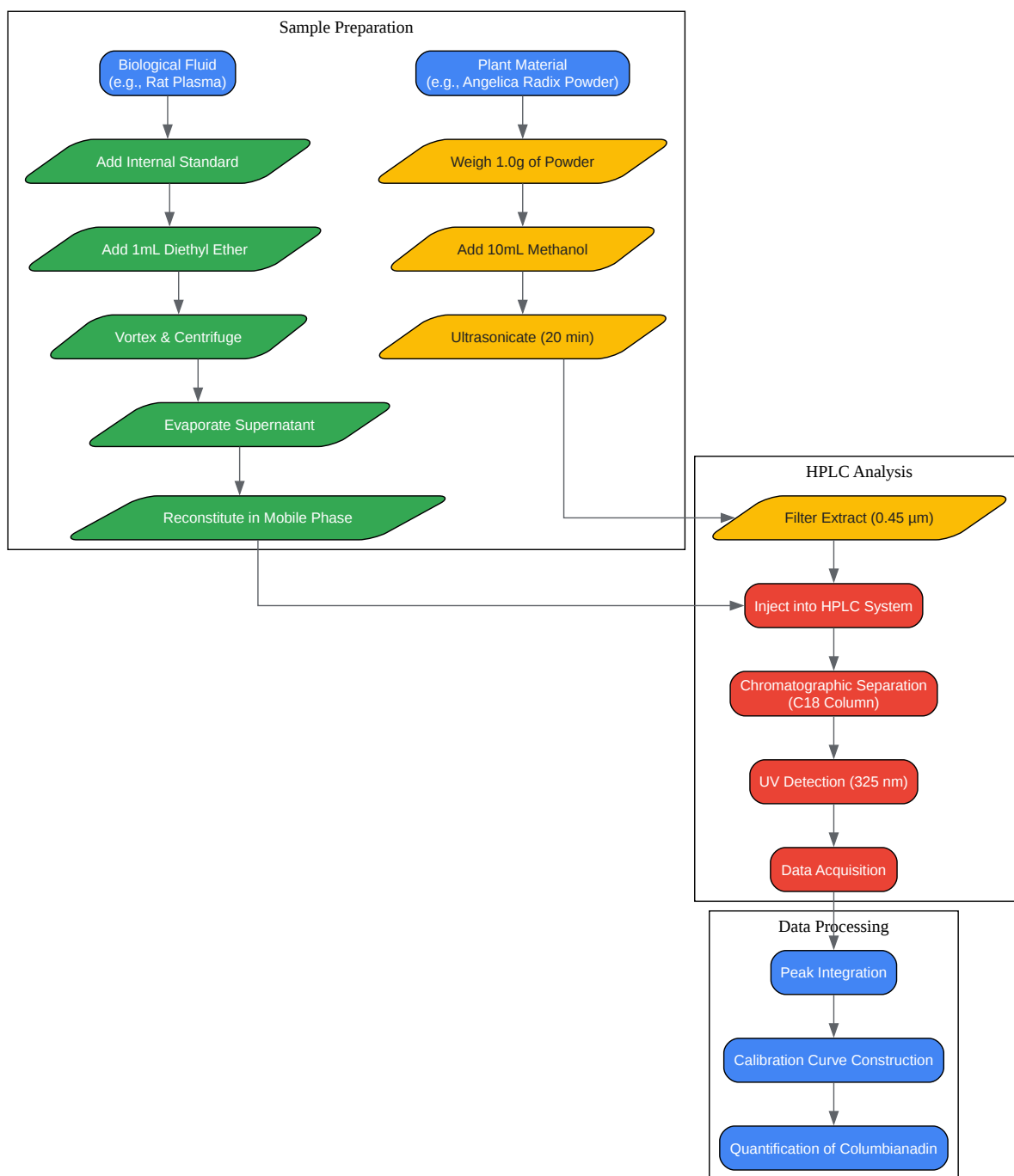
Table 1: Summary of HPLC Method Parameters for **Columbianadin** Analysis

Parameter	Method 1 (Plant Material)	Method 2 (Rat Plasma)
Matrix	Angelica pubescens Radix	Rat Plasma
Column	C18 (5 µm, 4.6 x 250 mm)	Diamonsil ODS C18 (5 µm)
Mobile Phase	Methanol:Water (65:35)[1]	Methanol:Water (85:15)
Flow Rate	1.0 mL/min[1]	1.0 mL/min
Detection	UV at 325 nm	UV at 325 nm
Retention Time	Not specified	6.7 min
Internal Standard	Not specified	Scoparone (3.5 min)

Table 2: Method Validation Data for **Columbianadin** Analysis in Rat Plasma

Validation Parameter	Result
Linearity Range	0.2 - 20.0 µg/mL
Correlation Coefficient (r ²)	0.9986
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Precision (RSD%)	1.01 - 9.33%
Accuracy (%)	89.76 - 109.22%
Extraction Recovery (%)	81.61 - 89.93%

Visualizations



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Caption: Workflow for HPLC analysis of **Columbianadin**.

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References

- 1. Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning - PMC [pmc.ncbi.nlm.nih.gov]
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